molecular formula C12H18O B2553329 (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol CAS No. 2248199-00-8

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol

Cat. No. B2553329
CAS RN: 2248199-00-8
M. Wt: 178.275
InChI Key: PGWCNAZANPOLCF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol, also known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional Chinese medicine for treating respiratory and cardiovascular diseases. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications and mechanism of action.

Mechanism Of Action

Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal glands. This results in increased heart rate, blood pressure, and bronchodilation. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the central nervous system.
Biochemical and Physiological Effects
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of glucose from the liver, leading to increased blood sugar levels. It also stimulates the release of free fatty acids from adipose tissue, which can be used as an energy source. Ephedrine has been shown to increase metabolic rate, leading to weight loss and improved athletic performance.

Advantages And Limitations For Lab Experiments

Ephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-characterized mechanism of action and has been extensively studied in both animal and human models. However, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has limitations in terms of its potential for abuse and toxicity. It is a controlled substance in many countries and its use is heavily regulated.

Future Directions

There are several potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolic rate, leading to weight loss, and may have potential as a therapeutic agent for these conditions. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has been studied for its potential use in enhancing athletic performance, particularly in endurance sports. Future research may focus on optimizing dosing regimens and investigating potential side effects and long-term outcomes.

Synthesis Methods

Ephedrine can be synthesized from the precursor compound, benzaldehyde, through a series of chemical reactions. The first step involves the condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced to 2-phenylpropanal, which is subsequently converted to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol through a catalytic hydrogenation reaction.

Scientific Research Applications

Ephedrine has been extensively studied for its potential therapeutic applications in treating a variety of medical conditions. It has been shown to have bronchodilatory effects, making it useful in the treatment of asthma and other respiratory diseases. It also has vasoconstrictive properties, which can help alleviate symptoms of hypotension and shock.

properties

IUPAC Name

(2R)-3-(4-ethylphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWCNAZANPOLCF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol

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